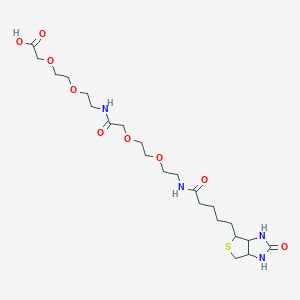
ビオチン-AEEAc-AEEAc-OH
説明
Biotinyl-AEEAc-AEEAc-OH is a useful research compound. Its molecular formula is C22H38N4O9S and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotinyl-AEEAc-AEEAc-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-AEEAc-AEEAc-OH including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体共役反応
ビオチン-AEEAc-AEEAc-OH のビオチン部分は、生体共役反応に関与することができます。 これは、タンパク質、酵素、核酸などの生体分子を標識および検出するために不可欠であり、生化学および分子生物学研究において重要です .
免疫沈降
免疫沈降では、ビオチン化タンパク質を効率的に分離することができます。 これは、研究者がタンパク質間の相互作用を研究し、タンパク質複合体の組成を分析するのに役立ちます .
アフィニティ精製
ビオチン標識ペプチドは、ストレプトアビジン/アビジンとビオチン間の強い親和性を利用して、複雑な混合物から特定のタンパク質を分離するために、アフィニティ精製で使用されます .
FRETベースのフローサイトメトリー
ビオチン化ペプチドを用いた蛍光共鳴エネルギー移動(FRET)は、フローサイトメトリーで、タンパク質相互作用および受容体局在化を研究するために適用することができます .
固相免疫アッセイ
ビオチン化化合物は、酵素結合免疫吸着アッセイ(ELISA)などの固相免疫アッセイで使用され、特定の抗体または抗原を捕捉します .
ウェスタンブロット分析
ウェスタンブロッティングでは、ビオチン化抗体またはタンパク質が、標的タンパク質の検出と定量を促進します .
免疫組織化学(IHC)
IHCは、ビオチン化抗体を使用して組織切片内の特定の抗原を検出し、疾患の診断と抗原の組織分布の研究を支援します .
細胞表面マーカー分析
This compound は、細胞表面マーカーを標識するために使用でき、その後、さまざまな生化学的手法を使用して識別および定量化できます .
作用機序
Target of Action
The primary target of Biotinyl-AEEAc-AEEAc-OH is Biotin Protein Ligase (BPL) . BPL is a bifunctional protein responsible for enzymatic biotinylation of two biotin-dependent enzymes, as well as serving as a transcriptional repressor that controls biotin synthesis and import .
Mode of Action
Biotinyl-AEEAc-AEEAc-OH, also known as Biotinyl-acylsulfamide adenosine (BASA), acts by inhibiting the enzymatic activity of BPL in vitro, as well as functioning as a transcription co-repressor . This dual action allows Biotinyl-AEEAc-AEEAc-OH to effectively inhibit the function of BPL, thereby affecting the processes controlled by this protein.
Biochemical Pathways
The biochemical pathways affected by Biotinyl-AEEAc-AEEAc-OH are those involving the biotinylation of proteins and other macromolecules . Biotinylation is the process of attaching biotin to proteins and other macromolecules, and it targets specific functional groups or residues, including primary amines, sulfhydryls, carboxyls, and carbohydrates . By inhibiting BPL, Biotinyl-AEEAc-AEEAc-OH disrupts these pathways, affecting the downstream effects of biotinylation.
Pharmacokinetics
The compound’s unique structure, featuring a biotinyl moiety coupled with two aeeac (aminoethoxyethoxyacetic acid) linkers, suggests that it may have unique pharmacokinetic properties
Result of Action
The molecular and cellular effects of Biotinyl-AEEAc-AEEAc-OH’s action are primarily related to its inhibition of BPL. This inhibition disrupts the biotinylation of proteins and other macromolecules, which can have wide-ranging effects on cellular processes . For example, biotin-dependent carboxylases, which are involved in the metabolism of fatty acids, amino acids, and carbohydrates, require the biotinylation process for their function . Therefore, the inhibition of BPL by Biotinyl-AEEAc-AEEAc-OH could potentially disrupt these metabolic processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Biotinyl-AEEAc-AEEAc-OH. For example, the compound’s action may be influenced by factors such as temperature, nutrient concentration, and the presence of other chemical compounds . .
生化学分析
Biochemical Properties
Biotinyl-AEEAc-AEEAc-OH plays a crucial role in biochemical reactions due to its ability to form strong interactions with biotin-binding proteins, such as streptavidin and avidin . These interactions are highly specific and stable, making Biotinyl-AEEAc-AEEAc-OH an excellent candidate for use in affinity purification, labeling, and detection assays. The compound’s biotin moiety allows it to bind tightly to streptavidin, forming a complex that can be used to isolate and study various biomolecules. Additionally, Biotinyl-AEEAc-AEEAc-OH can interact with enzymes involved in biotin-dependent carboxylation reactions, such as acetyl-CoA carboxylase .
Cellular Effects
Biotinyl-AEEAc-AEEAc-OH has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with biotin-binding proteins allows it to modulate the activity of these proteins, leading to changes in cellular functions. For example, Biotinyl-AEEAc-AEEAc-OH can affect the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, thereby influencing lipid metabolism in cells . Additionally, the compound’s interactions with biotin-dependent carboxylases can impact gene expression by altering the availability of biotinylated proteins that serve as cofactors in transcriptional regulation .
Molecular Mechanism
The molecular mechanism of Biotinyl-AEEAc-AEEAc-OH involves its binding interactions with biotin-binding proteins and enzymes. The biotin moiety of the compound forms a strong, non-covalent bond with streptavidin or avidin, creating a stable complex that can be used in various biochemical assays. This interaction is highly specific, allowing for the precise targeting and isolation of biotinylated biomolecules. Additionally, Biotinyl-AEEAc-AEEAc-OH can inhibit or activate enzymes involved in biotin-dependent carboxylation reactions, such as acetyl-CoA carboxylase, by modulating the availability of biotinylated cofactors . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a tool for studying biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotinyl-AEEAc-AEEAc-OH can change over time due to factors such as stability and degradation . The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or other degradation processes. Long-term studies have shown that Biotinyl-AEEAc-AEEAc-OH can maintain its activity for several weeks when stored properly, but its effects on cellular function may diminish over time as the compound degrades . Additionally, the stability of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species in the experimental environment.
Dosage Effects in Animal Models
The effects of Biotinyl-AEEAc-AEEAc-OH can vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic or adverse effects, making it suitable for use in various experimental settings. At higher doses, Biotinyl-AEEAc-AEEAc-OH can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing dosage levels to achieve the desired experimental outcomes while minimizing potential toxicity.
Metabolic Pathways
Biotinyl-AEEAc-AEEAc-OH is involved in several metabolic pathways, primarily those related to biotin-dependent carboxylation reactions . The compound interacts with enzymes such as acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid biosynthesis . By modulating the activity of these enzymes, Biotinyl-AEEAc-AEEAc-OH can influence metabolic flux and metabolite levels within cells. Additionally, the compound’s interactions with biotin-binding proteins can affect the availability of biotinylated cofactors, further impacting metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of Biotinyl-AEEAc-AEEAc-OH within cells and tissues are mediated by biotin-binding proteins and transporters . Once inside the cell, the compound can be distributed to various subcellular compartments, where it interacts with target biomolecules. The presence of biotin-binding proteins, such as streptavidin and avidin, facilitates the localization and accumulation of Biotinyl-AEEAc-AEEAc-OH in specific cellular regions . This targeted distribution allows the compound to exert its effects on specific biochemical pathways and cellular processes.
Subcellular Localization
Biotinyl-AEEAc-AEEAc-OH exhibits specific subcellular localization patterns, which can influence its activity and function . The compound is often localized to regions where biotin-binding proteins are abundant, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct Biotinyl-AEEAc-AEEAc-OH to specific compartments or organelles. The subcellular distribution of the compound can impact its interactions with target biomolecules and its overall effectiveness in biochemical assays and studies.
特性
IUPAC Name |
2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSMPUIBHSIUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


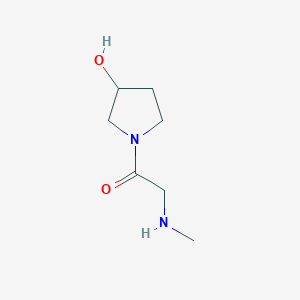
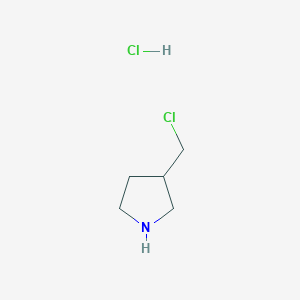
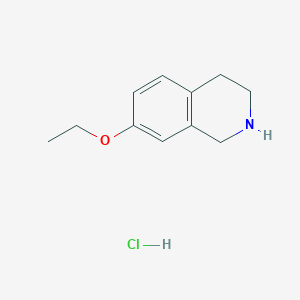
![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)
![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
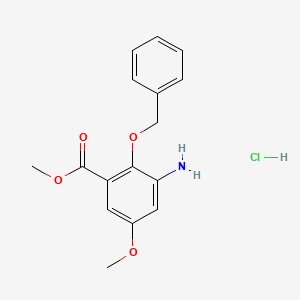

amine](/img/structure/B1487612.png)
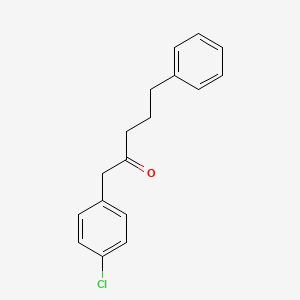
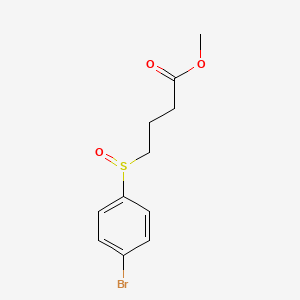


![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)
